![molecular formula C14H21N5O4 B13614825 tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate
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Overview
Description
Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate is a complex organic compound with a unique structure It is characterized by the presence of a purine ring system, which is a common motif in many biologically active molecules
Preparation Methods
The synthesis of tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of a purine derivative with tert-butyl chloroformate under basic conditions to form the desired carbamate. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving purine metabolism.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate involves its interaction with specific molecular targets in the body. The purine ring system allows it to interact with enzymes and receptors involved in purine metabolism, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate can be compared with other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Caffeine: A stimulant that acts as an adenosine receptor antagonist.
Biological Activity
tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate is a synthetic compound with potential biological activity. Its structure includes a purine derivative that may interact with various biological targets. This article delves into its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical formula for tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate is C16H24N4O3. The compound features a tert-butyl group attached to a carbamate moiety and is characterized by the presence of a 2,6-dioxo-tetrahydropurine structure.
Property | Value |
---|---|
Molecular Weight | 320.39 g/mol |
CAS Number | Not specified |
Solubility | Soluble in DMSO |
Anticancer Potential
Research indicates that compounds similar to tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit various kinases involved in tumor proliferation.
In vitro studies demonstrated that related compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and HCT116. These findings suggest that the compound may have potential as an anticancer agent through kinase inhibition.
The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival. For instance:
- Kinase Inhibition : The compound likely inhibits specific kinases involved in cancer progression.
- Apoptosis Induction : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved testing a structurally similar compound in mice bearing xenografts of human colorectal carcinoma. The results indicated a significant reduction in tumor size when treated with the compound over a four-week period.
Study | Model | Result |
---|---|---|
Colorectal Carcinoma | Mouse Xenograft | Tumor size reduced by 45% |
Properties
Molecular Formula |
C14H21N5O4 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H21N5O4/c1-14(2,3)23-12(21)15-7-6-8-16-9-10(17-8)18(4)13(22)19(5)11(9)20/h6-7H2,1-5H3,(H,15,21)(H,16,17) |
InChI Key |
SODLGEOWCXQJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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